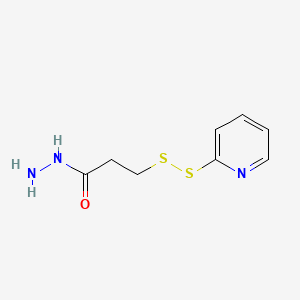

3-(2-Pyridyldithio)propanoic acid hydrazide

Descripción general

Descripción

3-(2-Pyridyldithio)propanoic acid hydrazide is a heterobifunctional crosslinker that contains sulfhydryl-reactive pyridyldithiol and carbonyl-reactive hydrazide moieties . This compound is widely used in biochemical research for its ability to form stable bonds with both sulfhydryl and carbonyl groups, making it a versatile tool for conjugating proteins, peptides, and other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-Pyridyldithio)propionic acid with hydrazine . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions . The product is then purified through crystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as industrial chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Pyridyldithio)propanoic acid hydrazide undergoes several types of chemical reactions, including:

Oxidation: The hydrazide group can be oxidized to form reactive aldehyde groups.

Substitution: The hydrazide group can react with carbonyl groups to form stable hydrazone bonds.

Common Reagents and Conditions

Oxidation: Sodium meta-periodate is commonly used to oxidize glycosylation sites to reactive aldehyde groups.

Reduction: DTT and TCEP are frequently used to cleave disulfide bonds.

Substitution: The reaction with carbonyl groups typically occurs under mild acidic conditions.

Major Products Formed

Oxidation: Formation of aldehyde groups.

Reduction: Formation of free sulfhydryl groups.

Substitution: Formation of hydrazone bonds.

Aplicaciones Científicas De Investigación

3-(2-Pyridyldithio)propanoic acid hydrazide has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking reagent for conjugating proteins and peptides.

Biology: Facilitates the study of protein-protein interactions and the modification of glycoproteins.

Medicine: Employed in the development of targeted drug delivery systems and diagnostic assays.

Industry: Utilized in the production of biosensors and other biotechnological applications.

Mecanismo De Acción

The compound exerts its effects through its bifunctional reactive groups:

Pyridyldithiol Moiety: Reacts with free sulfhydryls (-SH) to form disulfide bonds.

Hydrazide Moiety: Reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. These reactions enable the conjugation of various biomolecules, facilitating the study and manipulation of biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester

- Sulfo-LC-SPDP (sulfosuccinimidyl 6-[3’-(2-pyridyldithio)propionamido]hexanoate)

- SATA (N-succinimidyl S-acetylthioacetate)

Uniqueness

3-(2-Pyridyldithio)propanoic acid hydrazide is unique due to its ability to form both disulfide and hydrazone bonds, making it a versatile tool for crosslinking and conjugation applications . Its short spacer arm length (9.2 Å) also provides specificity in targeting and conjugation reactions .

Actividad Biológica

3-(2-Pyridyldithio)propanoic acid hydrazide, also known as PDPH, is a compound recognized for its significant biological activity, particularly in biochemical research and therapeutic applications. Its unique structure, featuring a pyridyldithiol moiety, allows it to function as a heterobifunctional crosslinker, facilitating the covalent bonding of biomolecules such as proteins and carbohydrates. This article delves into the biological activities associated with PDPH, supported by data tables and relevant case studies.

PDPH is characterized by the following chemical properties:

- Molecular Formula : C₈H₁₁N₃OS₂

- Molecular Weight : 229.32 g/mol

- Melting Point : 89 to 92°C

- CAS Number : 115616-51-8

The compound's dual functionality arises from its reactive groups:

- Pyridyldithiol Group : Forms stable disulfide bonds with thiol groups in proteins.

- Hydrazide Group : Reacts with carbonyl groups in other biomolecules to form hydrazone bonds.

Biological Activity

The biological activity of PDPH is primarily attributed to its ability to form covalent bonds with thiol-containing biomolecules. This property enables various applications in drug delivery systems and targeted therapies.

Key Applications

- Crosslinking Biomolecules : PDPH acts as a crosslinker, allowing for the conjugation of antibodies to liposomes, enhancing targeted drug delivery systems.

- Fluorescent Labeling : The fluorescence properties of PDPH enable tracking and visualization in biological assays, which is crucial for studying protein interactions and dynamics.

- Protein Stability Studies : Research indicates that PDPH can be used to investigate protein folding and stability by observing changes upon conjugation with thiol-containing substrates.

Study 1: Conjugation Efficiency with Antibodies

In a study examining the immunogenicity of protein conjugates, PDPH was utilized to link protective antigens with poly(γ-d-glutamic acid) (γdPGA). The conjugates were assessed for their ability to induce IgG antibodies in mice. The results indicated that conjugates prepared using PDPH exhibited significantly higher antibody responses compared to those prepared with other crosslinkers, demonstrating the effectiveness of PDPH in enhancing immunogenicity.

| Conjugate | Mol γDPGA per mol protein | Dose per mouse (μg) | Anti-γDPGA (third injection) |

|---|---|---|---|

| rPA-SH/Gly 3-γdPGA 20-C | 8 | 2.5 | 9,152 ELISA units |

| rEPA-SH/Gly 3-γdPGA 20-C | 6 | 2.5 | 1,956 ELISA units |

Study 2: Protein Folding and Stability

Another investigation focused on the use of PDPH to study the effects of crosslinking on protein stability. By analyzing the structural changes in proteins upon conjugation with PDPH, researchers were able to elucidate mechanisms underlying protein folding and stability, providing insights into therapeutic protein design.

Comparative Analysis with Similar Compounds

To understand the unique properties of PDPH, a comparison was made with other compounds exhibiting similar functionalities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-acetylcysteine | Contains thiol group | Known for antioxidant properties |

| Maleimide derivatives | Reactive maleimide group | Frequently used for protein labeling |

| 2-Mercaptoethanol | Simple thiol compound | Commonly used reducing agent |

PDPH stands out due to its dual functionality as both a cross-linker and fluorescent probe, making it particularly versatile in biochemical applications compared to other similar compounds.

Propiedades

IUPAC Name |

3-(pyridin-2-yldisulfanyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITXODYAMWZEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151150 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115616-51-8 | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115616518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Thiopyridyl)mercaptopropionohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.